molecular formula C21H15Cl2FN6 B10823293 Tpl2 Kinase Inhibitor (hydrochloride)

Tpl2 Kinase Inhibitor (hydrochloride)

Cat. No.: B10823293
M. Wt: 441.3 g/mol
InChI Key: KEDACRYGOAMPOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tpl2 Kinase Inhibitor (hydrochloride) typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 3-pyridinecarboxaldehyde to form an intermediate, which is then cyclized to produce the naphthyridine core. This core is further functionalized to yield the final product .

Industrial Production Methods

Industrial production of Tpl2 Kinase Inhibitor (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tpl2 Kinase Inhibitor (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the naphthyridine core, which can have different biological activities and properties .

Scientific Research Applications

Tpl2 Kinase Inhibitor (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Tpl2 Kinase Inhibitor (hydrochloride) exerts its effects by selectively inhibiting the kinase activity of Tpl2. This inhibition blocks the phosphorylation of downstream targets such as Mitogen-Activated Protein Kinase Kinase 1 (MEK1) and Mitogen-Activated Protein Kinase Kinase 2 (MEK2), which in turn prevents the activation of Extracellular Signal-Regulated Kinase 1 (ERK1) and Extracellular Signal-Regulated Kinase 2 (ERK2). This disruption of the MEK-ERK signaling pathway leads to the suppression of pro-inflammatory cytokine production and other inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tpl2 Kinase Inhibitor (hydrochloride) is unique due to its high selectivity for Tpl2 over other kinases such as MEK, p38 MAPK, and Src. This selectivity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C21H15Cl2FN6

Molecular Weight

441.3 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C21H14ClFN6.ClH/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13;/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28);1H

InChI Key

KEDACRYGOAMPOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl.Cl

Origin of Product

United States

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